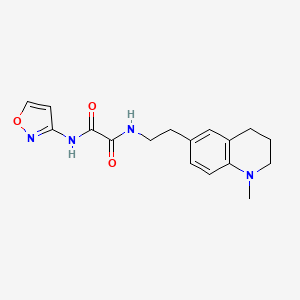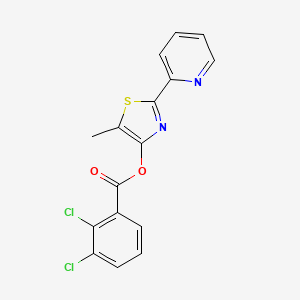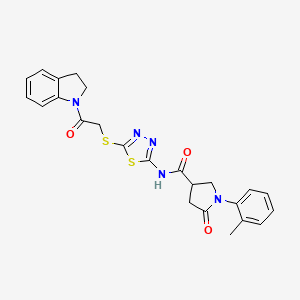
3-(1-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide is a useful research compound. Its molecular formula is C28H27ClN4O5 and its molecular weight is 535. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Potentials
A study focused on the synthesis of new derivatives related to quinazoline and quinazolinone compounds, including detailed molecular docking and assessments of biological potentials. These compounds showed promising antioxidant, anti-inflammatory, and hepatoprotective activities in preclinical models. The research highlighted the synthetic routes, chemical characterization, and potential therapeutic applications of these derivatives, pointing out their significance in developing new treatments for various conditions (Borik & Hussein, 2021).
Antimicrobial Activities
Another area of research has explored the antimicrobial properties of quinazolinone derivatives. These studies synthesized novel compounds and tested their efficacy against a range of microorganisms. The results indicated that some of these newly synthesized compounds possess moderate to good antimicrobial activities, suggesting their potential use in combating bacterial and fungal infections (Habib, Hassan, & El‐Mekabaty, 2013).
Antioxidant Studies
Research into the antioxidant capabilities of quinazolin derivatives has shown that some compounds exhibit significant free radical scavenging activities. These studies suggest that quinazolin derivatives could serve as potent antioxidants, potentially useful in preventing oxidative stress-related diseases (Al-azawi, 2016).
Propiedades
Número CAS |
899939-59-4 |
|---|---|
Nombre del producto |
3-(1-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide |
Fórmula molecular |
C28H27ClN4O5 |
Peso molecular |
535 |
Nombre IUPAC |
3-[1-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C28H27ClN4O5/c1-18-11-12-20(29)15-22(18)31-26(35)17-33-23-9-5-4-8-21(23)27(36)32(28(33)37)14-13-25(34)30-16-19-7-3-6-10-24(19)38-2/h3-12,15H,13-14,16-17H2,1-2H3,(H,30,34)(H,31,35) |
Clave InChI |
ZCLUVIFWKLCLSE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2942708.png)
![[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2942709.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2942710.png)


![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoic acid](/img/structure/B2942718.png)

![3-Methyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B2942721.png)

![2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2942723.png)
![N-(3-chloro-4-fluorophenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2942726.png)


![1H,4H,5H,6H-cyclopenta[d]imidazole-2-thiol](/img/structure/B2942731.png)